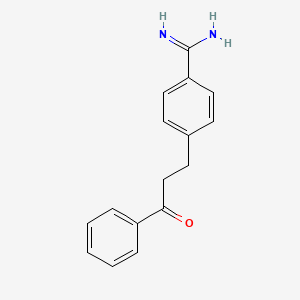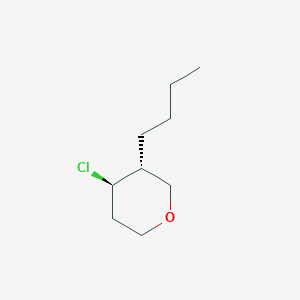
(3R,4R)-3-Butyl-4-chlorooxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-Butyl-4-chlorooxane is a chiral compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a butyl group and a chlorine atom on the oxane ring makes it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Butyl-4-chlorooxane typically involves the stereoselective addition of a butyl group to a chlorinated oxane precursor. One common method includes the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a chlorinated oxane under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts can further enhance the stereoselectivity of the reaction, making the process more efficient and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3-Butyl-4-chlorooxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The oxane ring can be reduced to form different cyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in polar solvents like ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of (3R,4R)-3-Butyl-4-hydroxyoxane or (3R,4R)-3-Butyl-4-aminooxane.
Oxidation: Formation of (3R,4R)-3-Butyl-4-oxooxane.
Reduction: Formation of various reduced oxane derivatives.
Applications De Recherche Scientifique
(3R,4R)-3-Butyl-4-chlorooxane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-Butyl-4-chlorooxane involves its interaction with specific molecular targets, such as enzymes or receptors. The butyl group and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-3-Butyl-4-hydroxyoxane
- (3R,4R)-3-Butyl-4-aminooxane
- (3R,4R)-3-Butyl-4-oxooxane
Uniqueness
(3R,4R)-3-Butyl-4-chlorooxane is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61639-20-1 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
(3R,4R)-3-butyl-4-chlorooxane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-8-7-11-6-5-9(8)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
INMCIIZTCKODED-RKDXNWHRSA-N |
SMILES isomérique |
CCCC[C@@H]1COCC[C@H]1Cl |
SMILES canonique |
CCCCC1COCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
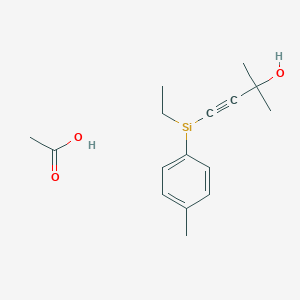



![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
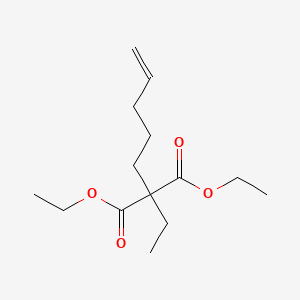
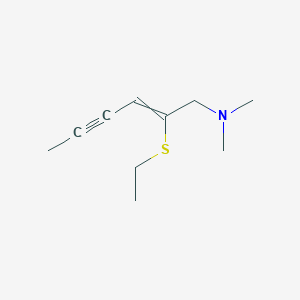


![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
